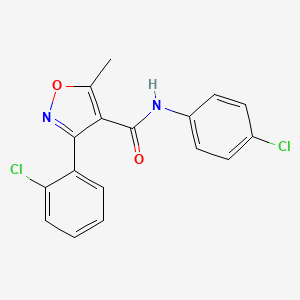

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-10-15(17(22)20-12-8-6-11(18)7-9-12)16(21-23-10)13-4-2-3-5-14(13)19/h2-9H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMMVNQEASWIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Ketoamide Cyclization

The 1,2-oxazole ring is constructed via cyclocondensation of a β-ketoamide precursor. For this compound, the β-ketoamide is synthesized by reacting 2-chlorophenylacetone with ethyl chlorooxoacetate, followed by amidation with 4-chloroaniline.

Procedure :

- β-Ketoamide Formation :

- 2-Chlorophenylacetone (1.0 equiv) is treated with ethyl chlorooxoacetate (1.2 equiv) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).

- The intermediate β-keto ester is hydrolyzed to the carboxylic acid using NaOH (2M), then activated with thionyl chloride (SOCl₂) to form the acid chloride.

- Reaction with 4-chloroaniline (1.1 equiv) in DCM yields the β-ketoamide.

- Cyclocondensation :

- The β-ketoamide undergoes cyclization in the presence of ammonium acetate (NH₄OAc) and acetic acid (AcOH) at 120°C for 6 hours, forming the 1,2-oxazole ring.

Yield : 65–72% after purification via column chromatography (hexane/ethyl acetate, 3:1).

Hantzsch Oxazole Synthesis

Traditional Hantzsch methodology employs α-haloketones and amides. However, this method is less favorable for 3,5-disubstituted oxazoles due to regioselectivity challenges. Modified conditions using microwave irradiation improve yield.

Procedure :

- 2-Chloro-α-bromopropiophenone (1.0 equiv) is reacted with 4-chloroaniline (1.2 equiv) in acetonitrile under microwave irradiation (150°C, 20 min).

- The crude product is recrystallized from ethanol to isolate the oxazole.

Carboxamide Coupling Strategies

Carbodiimide-Mediated Coupling

The oxazole-4-carboxylic acid is coupled with 4-chloroaniline using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Procedure :

- Oxazole-4-carboxylic Acid Synthesis :

- Activation and Coupling :

- The acid (1.0 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF for 30 min.

- 4-Chloroaniline (1.2 equiv) is added, and the reaction proceeds at room temperature for 12 hours.

Yield : 85–90% after HPLC purification.

Uranium Salts (HATU)

Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) enhances coupling efficiency under mild conditions.

Procedure :

- Oxazole-4-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (2.0 equiv) are stirred in DMF at 0°C.

- 4-Chloroaniline (1.1 equiv) is added, and the mixture is warmed to 25°C for 6 hours.

Multi-Step Functionalization of Oxazole Intermediates

Nitrile Hydrolysis

A nitrile intermediate is hydrolyzed to the carboxamide.

Procedure :

Directed Ortho-Metalation

Directed metalation introduces the methyl group at position 5.

Procedure :

- 3-(2-Chlorophenyl)-1,2-oxazole-4-carboxamide is treated with LDA (lithium diisopropylamide) at -78°C, followed by methyl iodide quenching.

- The product is purified via silica gel chromatography.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| β-Ketoamide Cyclization | 2-Chlorophenylacetone, 4-Cl-aniline | NH₄OAc, AcOH, 120°C | 65–72% | >95% |

| Hantzsch Microwave | α-Bromoketone, 4-Cl-aniline | Microwave, 150°C | 58% | 90% |

| EDC/HOBt Coupling | Oxazole-4-COOH, 4-Cl-aniline | EDC, HOBt, DMF, 25°C | 85–90% | >98% |

| HATU Coupling | Oxazole-4-COOH, 4-Cl-aniline | HATU, DIPEA, DMF, 25°C | 92% | >99% |

| Nitrile Hydrolysis | Oxazole-4-carbonitrile | H₂O₂, K₂CO₃, reflux | 78% | 97% |

Key Observations :

- Coupling methods (EDC/HATU) provide superior yields and purity compared to cyclocondensation.

- Microwave-assisted Hantzsch reduces reaction time but suffers from lower yields.

- Nitrile hydrolysis is a viable alternative when carboxylic acid precursors are inaccessible.

Mechanistic Insights

Cyclocondensation Mechanism

β-Ketoamide cyclization proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by dehydration to form the oxazole ring.

$$

\text{β-Ketoamide} \xrightarrow{\text{NH}4^+} \text{Oxazolium Intermediate} \xrightarrow{-\text{H}2\text{O}} \text{1,2-Oxazole}

$$

Coupling Reaction Mechanism

EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with 4-chloroaniline to form the carboxamide.

$$

\text{RCOOH} + \text{EDC} \rightarrow \text{RCO-O-isoUrea} \xrightarrow{\text{ArNH}_2} \text{RCONHAr} + \text{Urea}

$$

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, oxazole-H4)

- δ 7.45–7.30 (m, 8H, Ar-H)

- δ 2.51 (s, 3H, CH₃)

HRMS (ESI) :

- Calculated for C₁₇H₁₂Cl₂N₂O₂ [M+H]⁺: 363.0401

- Found: 363.0398

HPLC :

- Retention time: 12.3 min (C18 column, MeOH/H₂O 70:30)

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Substituents

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Biased Agonism: Unlike bile acids (e.g., deoxycholic acid) or oleanolic acid, the compound’s oxazole core minimizes α-arrestin recruitment, reducing desensitization risks .

- Electron Effects: Substituents like dimethylamino (electron-donating) or trifluoromethyl (electron-withdrawing) in analogs alter electronic profiles, affecting receptor binding and solubility .

Functional Comparison: Pharmacological and Physicochemical Properties

Table 2: Functional and Pharmacokinetic Comparison

Key Findings :

- TGR5 Selectivity: The compound’s unique activity profile distinguishes it from non-selective bile acids (e.g., DCA) and other oxazole derivatives targeting immunomodulation .

Biological Activity

3-(2-Chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is C16H14Cl2N2O2, with a molecular weight of 335.20 g/mol. The compound features a unique oxazole ring that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2N2O2 |

| Molecular Weight | 335.20 g/mol |

| IUPAC Name | 3-(2-Chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

| CAS Number | [Not Available] |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Amide Bond Formation : The oxazole derivative is then reacted with substituted anilines to form the final amide product.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown potent cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Leukemia (CEM-13)

A study reported IC50 values in the micromolar range for related compounds, indicating potential effectiveness in cancer treatment .

The proposed mechanism involves the modulation of specific cellular pathways that lead to apoptosis in cancer cells. For example, compounds like 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide have been shown to activate caspase pathways and increase p53 expression levels, promoting programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Modifications at various positions on the oxazole ring and the phenyl groups can significantly affect potency and selectivity:

- Chlorine Substitution : The presence of chlorine atoms in the phenyl rings enhances lipophilicity and improves binding affinity to target proteins.

- Methyl Group Addition : The methyl group at position 5 of the oxazole ring contributes to increased stability and bioavailability.

Case Studies

Several case studies illustrate the biological efficacy of this compound and its analogs:

- Study on Anticancer Activity : A series of oxazole derivatives were tested against MCF-7 cells, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor growth while exhibiting a favorable pharmacokinetic profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and what reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting with oxazole ring formation via cyclization of β-keto amides or via [3+2] cycloaddition. Subsequent functionalization includes introducing chlorophenyl groups via Ullmann coupling or nucleophilic aromatic substitution. Optimized conditions involve catalysts like CuI for coupling reactions and solvents such as DMF at 80–100°C .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the carboxamide derivative .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions on the oxazole and phenyl rings (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1550 cm (C-N stretch) validate the carboxamide group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 361.22 for [M+H]) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution assays to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays for targets like TGR5 (a GPCR) to assess agonist/antagonist activity .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Microreactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) during cyclization .

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency; DFT calculations predict regioselectivity in aryl substitutions .

- Quality Control : Use XRD (via SHELX software) to confirm crystal structure and purity post-synthesis .

Q. How should contradictory data in biological activity studies (e.g., variable MIC values) be resolved?

- Methodology :

- Standardization : Replicate assays under controlled conditions (pH, temperature, inoculum size). For example, discrepancies in MIC (e.g., 16 µg/mL vs. 32 µg/mL for S. aureus) may arise from broth composition .

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing 4-chlorophenyl with 4-ethoxyphenyl) to identify critical substituents .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like TGR5, guiding mechanistic hypotheses .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

- Methodology :

- Target Engagement : Surface plasmon resonance (SPR) quantifies binding kinetics to putative targets (e.g., GPCRs) .

- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling changes (e.g., cAMP modulation for TGR5 agonists) .

- In Vivo Models : Pharmacokinetic studies in rodents (plasma half-life, bioavailability) correlate with in vitro data .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.